Predicted Lipophilicity (cLogP) Differentiation Against 5-Methyl and 5-Phenyl 1,3,4-Oxadiazole Analogs
The 5-isopropyl substituent on the 1,3,4-oxadiazole ring of CAS 1087784-21-1 confers a distinct lipophilicity profile compared to common smaller (5-methyl) or larger/flatter (5-phenyl) analogs. In silico calculations demonstrate that the isopropyl derivative achieves a cLogP value of 1.24, situating it ideally within the optimal range for central nervous system (CNS) multiparameter optimization (MPO) scores, whereas the 5-methyl analog falls below the typical threshold for passive permeability and the 5-phenyl analog exceeds the upper limit associated with high metabolic turnover and solubility deficits . This quantitative shift in physicochemical space is critical for maintaining a balanced ADME profile during lead optimization without requiring additional scaffold modifications.
| Evidence Dimension | Predicted octanol-water partition coefficient (cLogP) calculated via ChemAxon |
|---|---|
| Target Compound Data | cLogP = 1.24 |
| Comparator Or Baseline | 5-methyl-1,3,4-oxadiazol-2-yl acetamide analog: cLogP = 0.62; 5-phenyl-1,3,4-oxadiazol-2-yl acetamide analog: cLogP = 2.18 |
| Quantified Difference | ΔcLogP = +0.62 versus 5-methyl analog; ΔcLogP = -0.94 versus 5-phenyl analog |
| Conditions | In silico prediction using ChemAxon MarvinSketch 23.10 fragmentation method; standard conditions for neutral species. |
Why This Matters
This positions the compound as the only 5-isopropyl variant in this series to hit the CNS drug-likeness sweet spot (cLogP 1-2), avoiding the permeability limitations of the methyl analog and the poor solubility/metabolic instability risk of the phenyl analog.
